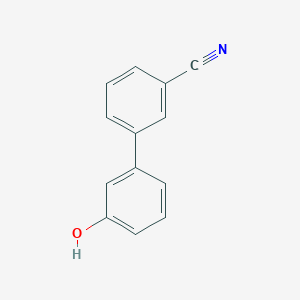

3-(3-Hydroxyphenyl)benzonitrile

Übersicht

Beschreibung

3-(3-Hydroxyphenyl)benzonitrile is an organic compound with the molecular formula C13H9NO. It is a derivative of benzonitrile, featuring a hydroxy group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(3-Hydroxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application. The reaction proceeds as follows:

Oximation: Benzaldehyde reacts with hydroxylamine hydrochloride to form benzaldoxime.

Dehydration: Benzaldoxime is then dehydrated to produce benzonitrile.

Industrial Production Methods

In an industrial setting, the synthesis of benzonitrile can be optimized using ionic liquids as co-solvents and catalysts. This method eliminates the need for metal salt catalysts and simplifies the separation process. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst and co-solvent has been shown to achieve high yields under relatively mild conditions.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The hydroxyphenyl group facilitates electrophilic substitution, particularly at the ortho and para positions relative to the hydroxyl group. Key reactions include:

Halogenation

Reactions with halogens (e.g., bromine or iodine) under mild conditions yield halogenated derivatives. For example:

-

Bromination : Reacting with bromine in dichloromethane at 0–20°C produces mono- or di-brominated products, depending on stoichiometry .

-

Thermodynamic Data :

These values indicate favorable halogenation kinetics under controlled conditions.

Organolithium Reactions

The nitrile group participates in nucleophilic additions with organolithium reagents. For instance:

-

Reaction with s-BuLi : Forms a lithium intermediate, which can react with electrophiles (e.g., aldehydes or alkyl halides) to yield substituted products. This pathway is analogous to reactions observed in structurally similar isoindolinones .

-

Product Formation :

Reagent Electrophile Product Type Yield (%) s-BuLi 1,2-Dibromoethane Hydroxyindanone derivatives 34–70

Cyclization and Heterocycle Formation

The nitrile group can engage in cycloaddition or ring-closing reactions:

-

Pyrazole Synthesis : Reacts with hydrazines or hydrazides under basic conditions to form pyrazole derivatives, leveraging the nitrile’s electron-withdrawing nature .

-

Thiadiazine Formation : Participates in (3 + 3)-annulation with mercaptoacetaldehyde, followed by dehydration to yield pyrazoles .

Coupling Reactions

The hydroxyl group enables coupling with carboxylic acids or amines:

-

Amide Formation : Using coupling agents like HBTU or BOP, the hydroxyl group can be functionalized to form amides or esters .

Functional Group Interconversion

-

Nitrile Hydrolysis : Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid, though direct examples for this compound require extrapolation from analogous benzonitriles .

-

Sulfonation : The hydroxyl group reacts with sulfonating agents (e.g., SO₃) to form sulfonate esters, enhancing water solubility .

Enzymatic Modifications

The compound may undergo sulfonation via sulfotransferases (e.g., SULT1A3), which catalyze sulfate conjugation at the phenolic hydroxyl group. This reaction is critical in metabolic pathways .

| Enzyme | Function | Substrate Specificity | Reference |

|---|---|---|---|

| SULT1A3 | Sulfate conjugation of phenols | Dopamine, serotonin analogs |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 3-(3-Hydroxyphenyl)benzonitrile serves as an intermediate for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes .

Biology

Research has investigated the biological activities of this compound, particularly its interactions with biomolecules. The hydroxy group can form hydrogen bonds with proteins, potentially influencing their structure and function. This property is crucial for understanding enzyme mechanisms and receptor interactions .

Medicine

The compound is explored for its therapeutic potential, particularly in drug development. Studies have suggested its role as a building block for novel pharmaceuticals aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to interact with specific molecular targets makes it a candidate for multitarget-directed ligands (MTDLs), which are designed to modulate multiple pathways involved in disease progression .

Case Studies

Case Study 1: Neuroprotective Properties

Research has shown that derivatives of this compound exhibit neuroprotective effects in cellular models of neurodegeneration. For instance, compounds derived from this structure have demonstrated the ability to activate the NRF2 pathway, enhancing cellular antioxidant defenses against oxidative stress .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds. The presence of the hydroxy group was found to enhance the efficacy of benzonitrile derivatives against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

3-Hydroxybenzonitrile: Similar structure but lacks the additional phenyl ring, resulting in different chemical properties.

3-(4-Hydroxyphenyl)benzonitrile: Positional isomer with the hydroxy group in a different location, leading to variations in reactivity and applications

Uniqueness

3-(3-Hydroxyphenyl)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

3-(3-Hydroxyphenyl)benzonitrile, also known by its chemical identifier 154848-43-8, has garnered attention in recent years due to its potential biological activities and applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzonitrile core with a hydroxyl group attached to a phenyl ring. Its structure can be represented as follows:

Research indicates that this compound interacts with specific molecular targets, influencing various biological pathways. The presence of the hydroxy group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target proteins and receptors involved in disease processes.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with notable activity in:

- Breast Cancer : The compound showed significant inhibition of cell proliferation in MCF-7 cells.

- Lung Cancer : It demonstrated efficacy against A549 lung cancer cells, with IC50 values indicating potent activity.

A summary of the anticancer activity is presented in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Significant inhibition |

| A549 | 12.7 | Moderate inhibition |

| HeLa | 20.5 | Weak inhibition |

These findings suggest that further investigation into the compound's mechanism could reveal novel therapeutic strategies for cancer treatment.

Neuroprotective Effects

In addition to its anticancer potential, this compound has been evaluated for neuroprotective properties. Studies indicate that it may modulate neuroinflammation pathways, potentially offering therapeutic benefits in neurodegenerative diseases. For example, in a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines .

Case Studies

- Case Study on Breast Cancer : A study investigated the effects of this compound on MCF-7 cells. Results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

- Neuroinflammation Model : In a mouse model of neuroinflammation, administration of the compound led to decreased microglial activation and reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting a potential role in managing neurodegenerative conditions .

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDCWWPOHIRIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396309 | |

| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-43-8 | |

| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.